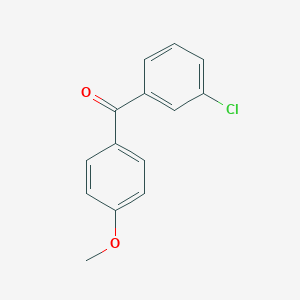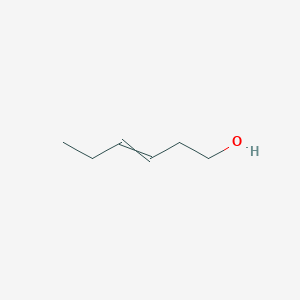
(3-Chlorophenyl)(4-methoxyphenyl)methanone
Übersicht
Beschreibung
“(3-Chlorophenyl)(4-methoxyphenyl)methanone” is a chemical compound with the molecular formula C14H11ClO2 . It has a molecular weight of 246.7 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of “(3-Chlorophenyl)(4-methoxyphenyl)methanone” consists of a methanone group attached to a 3-chlorophenyl group and a 4-methoxyphenyl group .Physical And Chemical Properties Analysis
“(3-Chlorophenyl)(4-methoxyphenyl)methanone” is a solid compound . It has a molecular weight of 246.7 .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazole Derivatives
(3-Chlorophenyl)(4-methoxyphenyl)methanone: is used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles . These compounds exhibit excellent fluorescence properties and can be synthesized using vitamin B1 as a catalyst . This process is metal-free and acid or base-free, making it a green and sustainable approach to creating pyrazole derivatives.
Fluorescent Probes for Metal Ions
The synthesized pyrazole derivatives from (3-Chlorophenyl)(4-methoxyphenyl)methanone can act as fluorescent probes for metal ions. For instance, they have shown excellent selectivity for Ag+ detection . This application is crucial in environmental monitoring and bioimaging .
Photoluminescent Materials
Due to their fluorescence, the pyrazoline compounds derived from this ketone can be used as photoluminescent materials. These materials have potential applications in creating organic light-emitting diodes (OLEDs) and other display technologies .
Nonlinear Optical Materials
The compounds also show promise as organic nonlinear optical materials. This application is significant in the field of photonics, where materials with nonlinear optical properties are used for laser technology, optical switching, and modulation .
Pharmaceutical Applications
In the pharmaceutical industry, derivatives of (3-Chlorophenyl)(4-methoxyphenyl)methanone have been explored for their potential as antidepressants, antihypertensive drugs, and anti-arrhythmic medications. Their diverse biological activities make them valuable for drug development .
Antibacterial and Anticancer Activities
These compounds exhibit antibacterial and anticancer activities, which are essential for developing new therapeutic agents. Research into these properties could lead to the discovery of novel treatments for various bacterial infections and cancers .
Textile Industry Applications
In the textile industry, the fluorescent properties of pyrazoline derivatives are utilized as whitening agents. These compounds help improve the brightness and appearance of fabrics .
High-Tech Applications
Recent advancements have seen the use of these compounds in high-tech fields as laser dyes and fluorescent probes. Their unique properties are being harnessed for cutting-edge technologies and research applications .
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFDKCFTORNAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369211 | |
| Record name | (3-chlorophenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(4-methoxyphenyl)methanone | |
CAS RN |
13389-51-0 | |
| Record name | (3-chlorophenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B126643.png)






![5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B126668.png)





